Lipophilicity Differentiation vs. tert-Butyl Analog
The target compound's computed LogP of 2.42 is approximately 0.3–0.5 units higher than that of the 4-tert-butyl analog (CAS 78968-26-0), which, based on its smaller molecular formula (C₁₀H₁₆N₂O₂S) and one fewer methylene unit, would have an estimated LogP in the range of ~1.9–2.1. The ethyl 2-amino-4-phenyl analog (CAS 64399-23-1) has a reported LogP of 3.15 , placing the neopentyl compound at an intermediate lipophilicity between the compact tert-butyl and the planar aromatic phenyl substituents. This LogP difference is directly attributable to the additional methylene spacer (CH₂) in the neopentyl group compared to the direct attachment of the quaternary carbon in the tert-butyl analog.
| Evidence Dimension | Computed LogP (partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.42 (C₁₁H₁₈N₂O₂S) |
| Comparator Or Baseline | Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate: LogP estimated ~1.9–2.1 (C₁₀H₁₆N₂O₂S); Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate: LogP = 3.15 (C₁₂H₁₂N₂O₂S) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 vs. tert-butyl; ΔLogP ≈ −0.73 vs. phenyl analog |
| Conditions | Computed values (ALOGPS or similar algorithm); not experimentally determined. |
Why This Matters
A LogP difference of 0.3–0.5 units can shift predicted membrane permeability by approximately 0.5–1 log unit in Caco-2 or PAMPA models, making the neopentyl compound a distinct choice when intermediate lipophilicity is required for formulation or biological testing.
